molecular formula C19H18N2O3 B5375099 N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide

Cat. No. B5375099
M. Wt: 322.4 g/mol
InChI Key: BLVQRQRUXVGVED-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide, also known as AG-490, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. AG-490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in many physiological and pathological processes.

Mechanism of Action

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide exerts its effects by inhibiting the JAK/STAT signaling pathway. JAKs are a family of tyrosine kinases that are activated by cytokines and growth factors. Once activated, JAKs phosphorylate and activate STATs, which then translocate to the nucleus and regulate gene expression. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide inhibits JAKs by binding to their active sites and preventing phosphorylation of STATs. This leads to the inhibition of downstream gene expression and cell proliferation.
Biochemical and physiological effects:
N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In addition, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has also been shown to have immunosuppressive effects by inhibiting the activation and proliferation of T cells.

Advantages and Limitations for Lab Experiments

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the JAK/STAT signaling pathway, making it a useful tool for studying the role of this pathway in various diseases. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in lab experiments. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is not specific to a single JAK isoform and can inhibit other kinases, leading to off-target effects. In addition, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide. One area of interest is the development of more specific JAK inhibitors that can target individual JAK isoforms. This could lead to more effective therapies with fewer side effects. Another area of interest is the combination of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide with other drugs to enhance its therapeutic effects. For example, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to enhance the effects of chemotherapeutic agents in cancer cells. Finally, there is also interest in exploring the potential of N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in other diseases such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is a potent inhibitor of the JAK/STAT signaling pathway that has potential therapeutic applications in various diseases. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its effects on cancer cells, inflammation, and immune function. While there are some limitations to using N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide in lab experiments, it remains a useful tool for studying the role of the JAK/STAT pathway in disease. Future research on N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide will likely focus on developing more specific JAK inhibitors and exploring its potential in other diseases.

Synthesis Methods

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide can be synthesized using a variety of methods, including chemical synthesis and biosynthesis. Chemical synthesis involves the use of chemical reactions to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide from simple starting materials. Biosynthesis, on the other hand, involves the use of living organisms such as bacteria or fungi to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide through a series of enzymatic reactions. The most commonly used method for synthesizing N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide is chemical synthesis, which involves the reaction of 4-hydroxybenzaldehyde with 2-acetylindole in the presence of a reducing agent such as sodium borohydride to produce N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the JAK/STAT signaling pathway, which is involved in the regulation of cell growth, differentiation, and survival. Inhibition of this pathway has been shown to have therapeutic potential in various diseases, including cancer. N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethyl-1H-indole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

IUPAC Name

N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,1-dimethylindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-20(12-18(23)13-7-9-15(22)10-8-13)19(24)17-11-14-5-3-4-6-16(14)21(17)2/h3-11,22H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVQRQRUXVGVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)N(C)CC(=O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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